5-(p-Tolyl)-4,5-dihydrooxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains an oxazole ring fused with a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of propargylic alcohol with p-toluamide in the presence of gold catalysts. The process involves a gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazole compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
- **Chemistry
Properties
CAS No. |
959249-62-8 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-5,9H,6H2,1H3,(H2,11,12) |
InChI Key |
ZEQYKJRCFOFECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.